molecular formula C7H9BrN2 B2433766 4-Bromo-6-ethyl-2-methylpyrimidine CAS No. 1412961-18-2

4-Bromo-6-ethyl-2-methylpyrimidine

Cat. No.: B2433766
CAS No.: 1412961-18-2
M. Wt: 201.067
InChI Key: IGHDUMSIXOYOGW-UHFFFAOYSA-N
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Description

4-Bromo-6-ethyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-ethyl-2-methylpyrimidine typically involves the bromination of 6-ethyl-2-methylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-6-ethyl-2-methylpyrimidine depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom can be replaced with functional groups that interact with biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyrimidine
  • 6-Ethyl-2-methylpyrimidine
  • 4-Chloro-6-ethyl-2-methylpyrimidine

Uniqueness

4-Bromo-6-ethyl-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups along with the bromine atom allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-bromo-6-ethyl-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHDUMSIXOYOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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